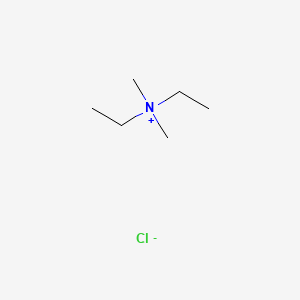
dimethyldiethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dimethyldiethylammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in disrupting lipid bilayers, making it useful in both biological and chemical contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyldiethylammonium chloride typically involves the quaternization of N,N-dimethylethanamine with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a solvent such as acetonitrile or ethanol. The reaction proceeds as follows:
N,N-dimethylethanamine+ethyl chloride→Ethanaminium, N-ethyl-N,N-dimethyl-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Result in secondary or tertiary amines.
科学研究应用
dimethyldiethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
作用机制
The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.
相似化合物的比较
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- N,N-Dimethylethanolamine chloride
Comparison
dimethyldiethylammonium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Compared to tetramethylammonium chloride, it has a longer alkyl chain, which enhances its ability to disrupt lipid bilayers. Tetraethylammonium chloride, on the other hand, has bulkier substituents, which can hinder its interaction with lipid membranes.
属性
CAS 编号 |
29508-45-0 |
|---|---|
分子式 |
C6H16ClN |
分子量 |
137.65 g/mol |
IUPAC 名称 |
diethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
MLGFKQNIGKTEEV-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC.[Cl-] |
规范 SMILES |
CC[N+](C)(C)CC.[Cl-] |
Key on ui other cas no. |
29508-45-0 |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















